molecular formula C23H22F2N2O4 B611953 (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid CAS No. 2254001-81-3

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

Cat. No. B611953
CAS RN: 2254001-81-3
M. Wt: 428.4358
InChI Key: CVNXUNVHFJANHX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK824859 is a potent uPA inhibitor as a potential treatment for multiple sclerosis. ZK824859 showed activity to lower clinical scores when dosed in either acute or chronic mouse EAE mode.

Mechanism of Action

Target of Action

The primary targets of ZK824859 are human uPA, tissue plasminogen activator (tPA), and plasmin . These targets play a crucial role in various biological processes, including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis .

Mode of Action

ZK824859 interacts with its targets (uPA, tPA, and plasmin) by inhibiting their activity. The IC50 values for human uPA, tPA, and plasmin are 79 nM, 1580 nM, and 1330 nM, respectively . This means that ZK824859 is most potent against uPA, followed by plasmin and tPA.

Biochemical Pathways

The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes . By inhibiting uPA, ZK824859 affects these processes, potentially leading to reduced inflammation, slowed atherosclerotic plaque formation, altered matrix remodeling during wound healing, decreased tumor invasion, and inhibited angiogenesis .

Pharmacokinetics

This suggests that ZK824859 can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The salt form of ZK824859, ZK824859 hydrochloride, is noted for its enhanced water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of ZK824859’s action primarily involve the inhibition of uPA, tPA, and plasmin, key components of the uPAS . This inhibition can affect a range of biological processes, potentially leading to therapeutic effects in conditions such as multiple sclerosis .

Action Environment

For instance, the enhanced water solubility and stability of ZK824859 hydrochloride suggest that it might be more effective or stable under certain conditions.

properties

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 5
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

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